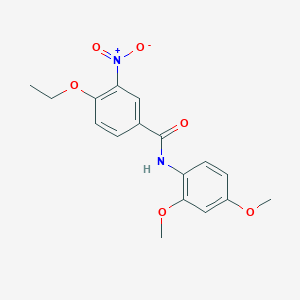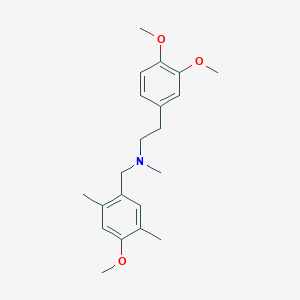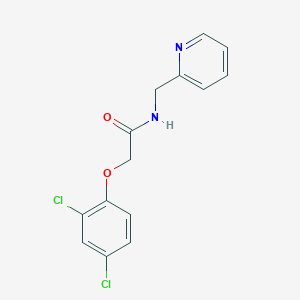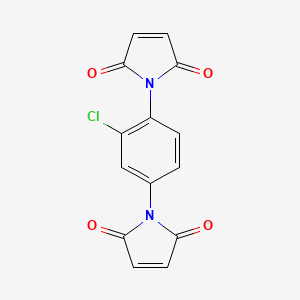![molecular formula C16H17BrN4O2 B5765570 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)
2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is a pyrimidine derivative that possesses a piperazine ring and a bromophenyl group, making it a unique and promising molecule for research.
Mecanismo De Acción
The mechanism of action of 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine is complex and involves the modulation of various neurotransmitter receptors in the brain. It has been shown to act as an antagonist at dopamine D2 and serotonin 5-HT1A receptors, which are both implicated in the regulation of mood and behavior. Additionally, this compound has been shown to have affinity for adrenergic and histamine receptors, further highlighting its potential as a multi-targeted therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate neurotransmitter receptor activity. In vivo studies have shown that this compound can reduce anxiety-like behavior in rodents, suggesting its potential as an anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments include its high yield and purity, as well as its unique chemical structure that makes it a promising molecule for drug discovery. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine. These include further studies on its potential as an antipsychotic and anxiolytic agent, as well as its potential as a cancer therapeutic. Additionally, research could focus on optimizing the synthesis method for this compound, as well as investigating its potential side effects and toxicity. Overall, the unique chemical structure and promising properties of 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine make it a promising molecule for future research in various fields.
Métodos De Síntesis
The synthesis of 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine involves the reaction of 2-bromoacetyl bromide with piperazine in the presence of a base, followed by the condensation of the resulting intermediate with 4-(2-aminoethoxy)benzoic acid. This method has been optimized for high yield and purity, making it a reliable and efficient way of producing this compound.
Aplicaciones Científicas De Investigación
2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results as a potential antipsychotic and anxiolytic agent, with its mechanism of action being attributed to its ability to modulate neurotransmitter receptors in the brain. Additionally, this compound has been investigated for its potential use as a cancer therapeutic, with studies showing its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c17-13-4-1-2-5-14(13)23-12-15(22)20-8-10-21(11-9-20)16-18-6-3-7-19-16/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAVRUPZSHIQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)



![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)

![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)
![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)